1-Butyl-3-methylpyridin-1-ium methyl sulfate
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Overview
Description
1-Butyl-3-methylpyridin-1-ium methyl sulfate is an ionic liquid with the molecular formula C11H19NO4S. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-3-methylpyridin-1-ium methyl sulfate can be synthesized through a metathesis reaction. The process typically involves the reaction of 1-butyl-3-methylpyridinium bromide with methyl sulfate. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-methylpyridin-1-ium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methyl sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the pyridinium compound.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Scientific Research Applications
1-Butyl-3-methylpyridin-1-ium methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors.
Mechanism of Action
The mechanism of action of 1-butyl-3-methylpyridin-1-ium methyl sulfate involves its ionic nature, which allows it to interact with various molecular targets. The compound can disrupt hydrogen bonding and electrostatic interactions, leading to changes in the structure and function of biomolecules. These interactions are crucial in its applications as a solvent, catalyst, and antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium methyl sulfate
- 1-Butyl-3-methylpyridinium bromide
- 1-Butyl-3-methylimidazolium chloride
Uniqueness
1-Butyl-3-methylpyridin-1-ium methyl sulfate stands out due to its unique combination of thermal stability, low volatility, and excellent solubility. These properties make it more suitable for high-temperature applications and as a solvent for a wide range of chemical reactions compared to its similar compounds .
Properties
CAS No. |
916730-28-4 |
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Molecular Formula |
C11H19NO4S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
1-butyl-3-methylpyridin-1-ium;methyl sulfate |
InChI |
InChI=1S/C10H16N.CH4O4S/c1-3-4-7-11-8-5-6-10(2)9-11;1-5-6(2,3)4/h5-6,8-9H,3-4,7H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
KXGRFVJWZGSJBS-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=CC=CC(=C1)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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